molecular formula C28H28N4O5 B6514173 3-[(4-methoxyphenyl)methyl]-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 892277-05-3

3-[(4-methoxyphenyl)methyl]-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B6514173
CAS No.: 892277-05-3
M. Wt: 500.5 g/mol
InChI Key: XDIDOMHMMPEAEZ-UHFFFAOYSA-N
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Description

This compound is a quinazoline-2,4-dione derivative featuring a 4-methoxyphenylmethyl substituent at position 3 and a 4-(4-methoxyphenyl)piperazine-1-carbonyl group at position 5. Its structure integrates a bicyclic quinazoline-dione core, which is known for its pharmacological relevance in targeting enzymes and receptors, particularly in neurological and anticancer contexts.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O5/c1-36-22-8-3-19(4-9-22)18-32-27(34)24-12-5-20(17-25(24)29-28(32)35)26(33)31-15-13-30(14-16-31)21-6-10-23(37-2)11-7-21/h3-12,17H,13-16,18H2,1-2H3,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIDOMHMMPEAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(4-methoxyphenyl)methyl]-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS No. 892277-05-3) is a synthetic derivative of tetrahydroquinazoline known for its diverse biological activities. This article reviews its biological effects, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H30N2O4C_{24}H_{30}N_{2}O_{4}, with a molecular weight of 406.5 g/mol. The structure features two methoxyphenyl groups and a piperazine moiety, which are instrumental in its biological activity.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of tetrahydroquinazoline have been shown to inhibit tumor growth in various cancer cell lines. Specifically, studies have demonstrated that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators such as p53 and cyclins .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Similar derivatives have shown effectiveness against a range of bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of tetrahydroquinazoline derivatives. These compounds have been reported to exhibit antioxidant properties, reducing oxidative stress in neuronal cells. This activity is crucial for the potential treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
  • Modulation of Signal Transduction Pathways : It can influence pathways such as PI3K/Akt and MAPK/ERK, which are critical in cell survival and growth.
  • Induction of Apoptosis : By activating pro-apoptotic factors and inhibiting anti-apoptotic proteins, the compound promotes programmed cell death in malignant cells.

Study 1: Anticancer Activity

A study involving the administration of tetrahydroquinazoline derivatives to mice bearing tumors showed a significant reduction in tumor size compared to controls. Histopathological analysis revealed increased apoptosis and reduced proliferation markers in treated tissues .

Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that the compound exhibited minimum inhibitory concentrations (MIC) against E. coli at concentrations as low as 12.5 µg/mL. Further studies indicated that the presence of methoxy groups enhances antimicrobial efficacy by increasing hydrophobic interactions with bacterial membranes .

Scientific Research Applications

CNS Activity

The compound has been included in several screening libraries targeting central nervous system (CNS) activities. Its structural similarities to known psychoactive agents suggest potential applications in treating neurological disorders. Specifically, it is part of the CNS targets activity set , which includes over 6,500 compounds aimed at discovering new CNS-active drugs .

Antidepressant Effects

Research indicates that compounds with piperazine and methoxyphenyl groups often exhibit antidepressant-like effects. Studies have shown that derivatives of piperazine can modulate serotonin receptors, which are crucial in the treatment of depression . The specific interactions of this compound with serotonin and other neurotransmitter systems warrant further investigation.

Antitumor Activity

Preliminary studies suggest that tetrahydroquinazoline derivatives may possess antitumor properties. The unique structure of this compound enables it to interact with various molecular targets involved in cancer cell proliferation and survival . Future research could explore its efficacy against specific cancer types.

Case Study 1: CNS Targeting

In a study evaluating compounds for CNS activity, researchers screened several derivatives including this compound against established CNS targets. The results indicated promising binding affinities to serotonin receptors (5-HT1A and 5-HT2A), suggesting potential use as an antidepressant or anxiolytic agent .

Case Study 2: Antitumor Screening

A recent screening of tetrahydroquinazoline derivatives demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines. The mechanism was hypothesized to involve the induction of apoptosis through mitochondrial pathways . Further in vivo studies are required to validate these findings.

Applications in Drug Discovery

The compound is included in various drug discovery libraries, making it a candidate for high-throughput screening assays aimed at identifying new therapeutics for CNS disorders and cancer . Its inclusion in libraries such as the Dark Chemical Matter Library and the Human GPCR Annotated Library highlights its relevance in pharmacological research.

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound’s reactivity stems from its structural features:

  • Piperazine Ring : Acts as a nucleophile in amide bond formation or substitution reactions.

  • Carbonyl Groups : Susceptible to nucleophilic attack (e.g., hydride reduction or enolate formation).

  • Aromatic Rings : Undergo electrophilic substitution (e.g., bromination, nitration) due to electron-donating methoxy groups.

  • Tetrahydroquinazoline Core : Partial saturation reduces aromaticity, potentially altering reactivity compared to fully aromatic quinazolines .

Example Reactions :

  • Hydrogenation : Partial saturation of the quinazoline ring could occur under catalytic hydrogenation conditions .

  • Amide Hydrolysis : The piperazine-1-carbonyl group may undergo hydrolysis under acidic or basic conditions to yield carboxylic acids.

  • Benzyl-Type Substitution : The (4-methoxyphenyl)methyl group could participate in oxidation or coupling reactions.

Analytical Characterization

Common techniques for monitoring synthesis and confirming structure include:

Method Purpose Key Findings References
HPLC Purity assessmentQuantitative analysis of intermediates
NMR Spectroscopy Structural confirmationProton and carbon shifts for aromatic and carbonyl groups
TLC Reaction monitoringSpot detection for intermediates and products
Mass Spectrometry Molecular weight verificationConfirm molecular formula (C₃₁H₃₆N₄O₄)

Research Findings

  • Biological Activity : Similar quinazoline derivatives exhibit antitumor and antimicrobial properties, though specific data for this compound is not publicly disclosed .

  • Structural Modifications : Analogous compounds (e.g., tetrahydroquinazoline derivatives) show selective cytotoxicity, suggesting potential therapeutic applications .

  • Reactivity Trends : Methoxy groups enhance electron density in aromatic rings, influencing substitution reactions. Piperazine moieties introduce flexibility and hydrogen-bonding capacity.

Challenges and Considerations

  • Synthetic Complexity : Multi-step processes require precise control to avoid side reactions (e.g., over-alkylation or incomplete hydrogenation).

  • Stability : Carbonyl groups may undergo hydrolysis under harsh conditions, necessitating mild reaction protocols.

  • Analytical Limitations : Limited data on melting/boiling points or solubility profiles in literature .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Quinazoline-Dione Cores

Compounds A1–A6 () share the 4-oxo-3,4-dihydroquinazolin-2-ylmethyl-piperazine scaffold but differ in aryl substituents (e.g., fluorine, chlorine). For example:

  • A3 (4-fluorophenyl substituent) exhibits a melting point of 196.5–197.8 °C and 57.3% yield, while A6 (4-chlorophenyl) shows a lower melting point (189.8–191.4 °C) and 48.1% yield. The electron-withdrawing effects of halogens may reduce crystallinity compared to methoxy groups in the target compound .

Piperazine-Linked Heterocycles

  • 7-Methoxy-4-{3-[4-(4-methyl-benzyl)-piperazin-1-yl]-propoxy}-3-phenyl-chromen-2-one () replaces the quinazoline-dione with a chromenone core. The chromenone’s planar structure and extended conjugation may enhance π-π stacking interactions, whereas the quinazoline-dione’s rigidity could favor selective enzyme binding .
  • 3-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-6-methoxychromen-2-one () introduces a chromenone-piperazine hybrid.

Triazine and Pyrrolidinone Derivatives

  • 2-(4-Methoxyphenyl)-4-methyl-6-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,2,4-triazine-3,5(2H,4H)-dione () employs a triazine-dione core. The pyridinyl-piperazine moiety may enhance hydrogen bonding, but the triazine ring’s electron-deficient nature could reduce metabolic stability relative to quinazoline-dione .
  • 1-(4-Methoxyphenyl)-4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one () incorporates a pyrrolidinone ring.

Data Tables

Table 2: Substituent Effects on Key Properties

Substituent Electronic Effect Lipophilicity (Predicted logP) Potential Impact on Activity
4-Methoxyphenyl Electron-donating Moderate (~2.5) Enhanced solubility; moderate receptor affinity
4-Fluorophenyl Electron-withdrawing Low (~2.0) Increased metabolic stability
4-Chlorophenyl Electron-withdrawing Moderate (~2.8) Higher membrane permeability
3-(Trifluoromethyl)phenyl Strongly electron-withdrawing High (~3.5) Improved CNS penetration

Research Findings and Trends

  • Synthesis : The target compound’s synthesis likely involves coupling 4-(4-methoxyphenyl)piperazine-1-carbonyl chloride with a preformed quinazoline-dione intermediate, analogous to methods in and .
  • Activity Trends: Methoxy groups generally improve solubility but may reduce binding affinity compared to halogens.
  • Piperazine Role : The piperazine linker in all analogs facilitates conformational flexibility, enabling interactions with diverse targets (e.g., serotonin receptors, MAO enzymes) .

Q & A

Basic: What synthetic strategies are commonly employed to prepare this compound, and how do reaction conditions influence yield and purity?

Methodological Answer:
The compound is synthesized via coupling reactions between substituted benzoic acids and piperazine derivatives, using dehydrating agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) to facilitate amide bond formation . Key factors include:

  • Temperature: Reactions are typically conducted at 120°C to optimize cyclization .
  • Purification: Flash chromatography or crystallization with solvents like diethyl ether ensures high purity (>98%) .
  • Substituent Effects: Electron-donating groups (e.g., methoxy) on phenyl rings enhance reaction efficiency by stabilizing intermediates .

Basic: What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolves supramolecular interactions (e.g., C–H⋯O hydrogen bonds) and confirms piperazine ring geometry .
  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., methoxyphenyl groups) and assesses purity .
  • IR Spectroscopy: Validates carbonyl (C=O) and piperazine-related functional groups .

Basic: How are initial biological activities (e.g., enzyme inhibition, antimicrobial effects) screened for this compound?

Methodological Answer:

  • Enzyme Assays: Human carbonic anhydrase I/II (hCA I/II) inhibition is tested using spectrophotometric methods to measure IC₅₀ values .
  • Antimicrobial Screening: Agar dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) determine minimum inhibitory concentrations (MICs) .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa) assess selectivity .

Advanced: How do structural modifications (e.g., halogenation, methyl substitution) impact biological activity and crystallographic properties?

Methodological Answer:

  • Biological Activity: Halogen substituents (e.g., Br, Cl) enhance antimicrobial potency by increasing lipophilicity and membrane penetration . Methyl groups improve metabolic stability but may reduce solubility .
  • Crystallography: Electron-withdrawing groups (e.g., nitro) disrupt hydrogen-bonded networks, altering crystal packing . For example, 2-fluoro substitution induces aromatic π-stacking, stabilizing supramolecular sheets .

Advanced: What computational approaches are used to predict reactivity and optimize synthesis?

Methodological Answer:

  • Density Functional Theory (DFT): Models reaction pathways (e.g., amide bond formation) to identify energy barriers and transition states .
  • Molecular Docking: Predicts binding affinities to target enzymes (e.g., hCA II) by simulating ligand-receptor interactions .
  • Retrosynthetic Analysis: Tools like Pistachio/BKMS_METABOLIC databases propose feasible routes using fragment-based precursor scoring .

Advanced: How can researchers resolve contradictions in reported biological data for structurally similar analogs?

Methodological Answer:

  • Comparative SAR Studies: Systematically vary substituents (e.g., methoxy vs. hydroxy groups) and correlate changes with activity trends .
  • Crystallographic Validation: Compare hydrogen-bonding patterns (e.g., C–H⋯O vs. O–H⋯O) to explain divergent enzyme inhibition profiles .
  • Meta-Analysis: Pool data from multiple studies (e.g., MICs against C. albicans) to identify consensus trends and outliers .

Advanced: What strategies are employed to study the compound’s mechanism of action at the molecular level?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics (ΔG, ΔH) to targets like monoamine transporters .
  • Kinetic Studies: Time-dependent inhibition assays differentiate competitive vs. non-competitive enzyme binding .
  • Metabolic Profiling: LC-MS/MS identifies metabolites in hepatic microsomes to predict in vivo stability .

Advanced: How does the compound’s stability under experimental conditions (e.g., pH, temperature) affect reproducibility?

Methodological Answer:

  • pH Stability: Accelerated degradation studies (e.g., 1–13 pH range) using HPLC monitor hydrolysis of the piperazine-carbonyl bond .
  • Thermal Analysis: Differential scanning calorimetry (DSC) determines melting points and identifies polymorphic transitions .
  • Light Sensitivity: UV-Vis spectroscopy tracks photodegradation products (e.g., nitroso derivatives) under controlled illumination .

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